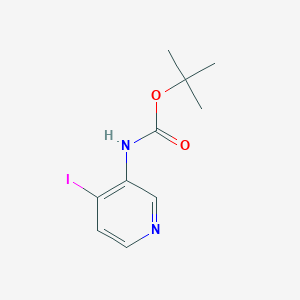

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Description

BenchChem offers high-quality (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-iodopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKNUVWILSPUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester (CAS No. 211029-67-3)

Introduction

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, also known as N-Boc-4-amino-3-iodopyridine, is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic arrangement of a Boc-protected amine and an iodine atom on a pyridine scaffold offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. The insights and protocols herein are curated for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

The unique substitution pattern of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester dictates its reactivity and utility in organic synthesis. The electron-withdrawing nature of the pyridine ring and the iodine atom, coupled with the sterically demanding tert-butoxycarbonyl (Boc) protecting group, allows for selective chemical transformations.

| Property | Value | Source |

| CAS Number | 211029-67-3 | |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | |

| Molecular Weight | 320.13 g/mol | |

| Appearance | Off-white to yellow solid | |

| Melting Point | 79-83 °C | |

| Boiling Point | 313.2±27.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.76 (s, 1H), 8.35 (d, J = 5.7 Hz, 1H), 8.11 (d, J = 5.7 Hz, 1H), 7.04 (br s, 1H), 1.55 (s, 9H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4 (Predicted based on N-Boc-3-Amino-4-bromopyridine) |

Synthesis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

The synthesis of this key intermediate is typically achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The Boc-protected amino group acts as a directed metalation group (DMG), guiding the deprotonation of the adjacent C-4 position.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of halogenated pyridine derivatives.[1]

-

Preparation of the Reaction Vessel: A multi-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Initial Setup: The flask is charged with tert-butyl (pyridin-4-yl)carbamate and N,N,N',N'-tetramethylethylenediamine (TMEDA). Anhydrous tetrahydrofuran (THF) is added to dissolve the reactants.

-

Causality: TMEDA chelates with the lithium cation of n-butyllithium, increasing its basicity and facilitating the regioselective deprotonation. Anhydrous conditions are crucial as organolithium reagents are highly reactive towards water.

-

-

Directed ortho-Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to -10 °C and stirred for 2 hours.

-

Causality: The Boc-amino group directs the deprotonation to the ortho C-3 position, forming a lithiated intermediate. The low temperature is essential to prevent side reactions and decomposition of the organolithium species.

-

-

Iodination: The reaction mixture is re-cooled to -78 °C. A solution of iodine in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for an additional 2 hours.

-

Causality: The lithiated pyridine acts as a nucleophile, attacking the electrophilic iodine to form the C-I bond. Maintaining a low temperature is critical to control the reactivity of this step.

-

-

Quenching and Workup: The reaction is quenched by the slow addition of water at 0 °C, followed by a saturated aqueous solution of sodium sulfite to reduce any unreacted iodine.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The unique structural features of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester make it a valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly those found in kinase inhibitors. The iodine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

A prominent example of its utility is in the synthesis of pyrazolopyrimidine-based kinase inhibitors. This core structure is found in numerous approved drugs and clinical candidates. While not a direct precursor in all published routes, the analogous (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of Ibrutinib, a potent inhibitor of Bruton's Tyrosine Kinase (BTK).[2][3]

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival.[1][4][5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Ibrutinib and other BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and the subsequent blockade of the downstream signaling cascade.

Sources

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester molecular weight

An In-Depth Technical Guide to tert-Butyl (4-Iodopyridin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-iodopyridin-3-yl)carbamate, a key building block in modern synthetic chemistry. The document details its chemical and physical properties, provides an experimentally validated synthesis protocol, explores its diverse applications in drug discovery and material science, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize halogenated pyridine derivatives in their research and development endeavors.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of functional molecules. Among these, tert-butyl (4-iodopyridin-3-yl)carbamate holds significant importance due to its unique structural features. The presence of an iodine atom at the 4-position and a Boc-protected amine at the 3-position of the pyridine ring allows for selective and sequential functionalization. The iodine atom is an excellent leaving group for various cross-coupling reactions, while the Boc-protecting group offers a stable yet easily removable shield for the amine functionality. This strategic arrangement of functional groups makes it an invaluable precursor for creating complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials.[1][2] This guide will delve into the core characteristics and applications of this compound, providing practical insights for its use in a laboratory setting.

Chemical and Physical Properties

The fundamental properties of tert-butyl (4-iodopyridin-3-yl)carbamate are summarized in the table below. It is important to note that while the requested compound is tert-butyl (4-iodopyridin-3-yl)carbamate, much of the publicly available data pertains to its isomer, tert-butyl (3-iodopyridin-4-yl)carbamate. As isomers, they share the same molecular formula and molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [3][4][5][6] |

| Molecular Weight | 320.13 g/mol | [3][4][5][6] |

| IUPAC Name | tert-butyl N-(4-iodo-3-pyridinyl)carbamate | [1] |

| Synonyms | (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester, N-Boc-3-amino-4-iodopyridine | [1] |

| CAS Number | 154048-89-2 | [1] |

| Appearance | Off-white to yellow solid | [5][7] |

| Melting Point | 79-83°C (for the 3-iodo-4-yl isomer) | [7] |

| Boiling Point | 313.2±27.0 °C (Predicted) | [7] |

| Density | 1.652±0.06 g/cm³ (Predicted) | [7] |

| Purity | ≥ 95% (HPLC) | [5] |

Synthesis Protocol

The synthesis of substituted iodopyridines often involves directed ortho-metalation followed by quenching with an iodine source. The following is a representative procedure for the synthesis of the isomeric tert-butyl (3-iodopyridin-4-yl)carbamate, which illustrates the key chemical principles applicable to the synthesis of the target molecule.[7]

Reaction: Synthesis of tert-butyl (3-iodopyridin-4-yl)carbamate

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

- 3. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]

- 4. CAS 211029-67-3 | (3-Iodo-pyridin-4-YL)-carbamic acid tert-butyl ester - Synblock [synblock.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

A Technical Guide to (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: Properties, Synthesis, and Applications

Abstract

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, also known as tert-butyl N-(4-iodo-3-pyridinyl)carbamate, is a strategically important heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive iodine atom at the 4-position and a stable, acid-labile Boc-protecting group on the amine at the 3-position, makes it an exceptionally versatile intermediate. The C-I bond serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the compound's chemical properties, presents a detailed representative synthesis, explores its reactivity in key synthetic transformations, and discusses its applications in the fields of pharmaceutical and agrochemical development.

Chemical Identity and Physicochemical Properties

The compound is a substituted pyridine derivative, a class of structures prevalent in numerous biologically active molecules. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine during synthetic manipulations while allowing for facile deprotection under mild acidic conditions.

Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-(4-iodo-3-pyridinyl)carbamate | [1] |

| CAS Number | 154048-89-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [2][3] |

| Molecular Weight | 320.13 g/mol | [2][3] |

| PubChem CID | 15366413 | [1][2] |

| MDL Number | MFCD04973410 | [2] |

| InChI Key | FUKNUVWILSPUSJ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | [1] |

| Synonyms | N-Boc-3-Amino-4-iodopyridine, (4-Iodo-3-pyridinyl)carbamic acid, 1,1-dimethylethyl ester | [2][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Yellow solid | [2] |

| Melting Point | 72-76 °C | [4][5] |

| Boiling Point | 313.2 ± 27.0 °C (Predicted) | [4][5] |

| Density | 1.652 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | Typically ≥ 95% (HPLC) | [2] |

| Solubility | Expected to be soluble in organic solvents like THF, dichloromethane, and ethyl acetate. Low solubility in water. | [6] |

| Storage | Store at 0-8 °C under an inert atmosphere. | [2][5] |

Synthesis and Characterization

While multiple pathways to substituted iodopyridines exist, a common and effective strategy involves the protection of an aminopyridine followed by directed iodination. The Boc protection of 3-aminopyridine enhances its solubility in organic solvents and deactivates the amine towards electrophilic attack, allowing for more controlled functionalization of the pyridine ring.

Representative Synthesis Protocol

This two-step protocol outlines a plausible and robust method starting from 3-aminopyridine.

Step 1: Boc Protection of 3-Aminopyridine The first step is the protection of the exocyclic amine. Di-tert-butyl dicarbonate (Boc₂O) is a standard reagent for this transformation, reacting selectively with the amino group in the presence of a base to prevent N-acylation of the pyridine ring itself.

-

Dissolve 3-aminopyridine (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirred solution. The choice of a slight excess of Boc₂O ensures complete consumption of the starting amine.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup by redissolving the residue in ethyl acetate and washing sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude tert-butyl pyridin-3-ylcarbamate, which can be purified by column chromatography or recrystallization.

Step 2: Directed Iodination With the amine protected, the pyridine ring can be iodinated. Directed ortho-metalation is a powerful technique for regioselective functionalization. The Boc-protected amino group can direct lithiation to the adjacent C4 position.

-

Dissolve the purified tert-butyl pyridin-3-ylcarbamate (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the organolithium species and prevent side reactions.

-

Slowly add a strong lithium base, typically n-butyllithium (n-BuLi, 2.2 eq.), dropwise. The use of two equivalents is often necessary for deprotonation and subsequent metalation.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, indicated by the quenching of the deep color of the iodine.

-

After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Allow the mixture to warm to room temperature, and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester as a yellow solid.[2]

Synthesis Workflow Diagram

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. AB223281 | CAS 154048-89-2 – abcr Gute Chemie [abcr.com]

- 4. N-Boc-3-Amino-4-iodopyridine , 96% , 154048-89-2 - CookeChem [cookechem.com]

- 5. 154048-89-2 | CAS DataBase [m.chemicalbook.com]

- 6. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Introduction

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry and drug development. Its structure, featuring a pyridine core functionalized with a reactive iodine atom and a protected amine, renders it an exceptionally versatile building block. The presence of the iodo group facilitates a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the strategic introduction of complex molecular fragments.[1][2] The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during these transformations and can be readily removed under acidic conditions.[3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate. We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical application. The protocol is designed as a self-validating system, incorporating checkpoints and characterization methods to ensure the successful synthesis of the target compound.

Synthetic Strategy and Mechanistic Rationale

The synthesis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is most effectively achieved through a two-step sequence starting from 3-aminopyridine. This strategy is predicated on two core chemical principles: amine protection and directed ortho-metalation (DoM).

-

Amine Protection: The amino group of 3-aminopyridine is first protected with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons:

-

It prevents the acidic N-H proton from interfering with the strongly basic organolithium reagent used in the subsequent step.

-

The bulky, electron-withdrawing Boc group serves as a powerful directing group, facilitating the regioselective deprotonation of the adjacent C-4 position on the pyridine ring.[4]

-

-

Directed ortho-Metalation (DoM) and Iodination: The Boc-protected intermediate undergoes lithiation at the C-4 position using a strong base like n-butyllithium (n-BuLi), a reaction often enhanced by the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][4] The resulting highly reactive organolithium species is then quenched with an electrophilic iodine source, typically molecular iodine (I₂), to install the iodine atom at the desired position with high precision.[4]

This strategic approach avoids the formation of unwanted isomers that could arise from direct electrophilic iodination of unprotected 3-aminopyridine.

Visualized Synthesis Workflow

The overall synthetic pathway is summarized in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

n-Butyllithium (n-BuLi): Pyrophoric; handle under an inert atmosphere (Nitrogen or Argon).

-

Iodine (I₂): Harmful and an oxidizing agent. Avoid inhalation of vapors.[5]

-

Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or a solvent purification system.

-

Strong Acids/Bases: Corrosive. Handle with care.

Part 1: Synthesis of tert-Butyl (pyridin-3-yl)carbamate (Boc-3-AP)

This initial step protects the amino group of the starting material.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 10.0 g | 106.3 | Starting Material |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 25.5 g | 116.9 | Boc Protecting Agent |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 16.2 mL | 116.9 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (10.0 g, 106.3 mmol).

-

Dissolve the starting material in dichloromethane (200 mL).

-

Add triethylamine (16.2 mL, 116.9 mmol) to the solution.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (25.5 g, 116.9 mmol) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture at room temperature.

-

Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminopyridine spot has been completely consumed.

-

Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL) and saturated brine solution (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid, tert-butyl (pyridin-3-yl)carbamate, can be used in the next step without further purification. The expected yield is typically >95%.

Part 2: Synthesis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

This step involves the critical directed ortho-metalation and subsequent iodination.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| tert-Butyl (pyridin-3-yl)carbamate | C₁₀H₁₄N₂O₂ | 194.23 | 20.6 g | 106.0 | Substrate |

| TMEDA | C₆H₁₆N₂ | 116.24 | 33.5 mL | 222.6 | Chelating Agent |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 139 mL (1.6M in hexanes) | 222.6 | Strong Base |

| Iodine (I₂) | I₂ | 253.81 | 56.6 g | 222.9 | Electrophile |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 600 mL | - | Solvent |

Procedure:

-

Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum for additions. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initial Solution: Add tert-butyl (pyridin-3-yl)carbamate (20.6 g, 106.0 mmol) to the flask and dissolve it in anhydrous THF (400 mL).

-

Add TMEDA (33.5 mL, 222.6 mmol) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M solution in hexanes, 139 mL, 222.6 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, warm the reaction mixture to -10 °C and stir for an additional 2 hours. The solution will typically change color, indicating the formation of the organolithium species.

-

Iodination: Re-cool the mixture to -78 °C. In a separate flask, dissolve iodine (56.6 g, 222.9 mmol) in anhydrous THF (200 mL). Add this iodine solution dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction at -78 °C for 2 hours after the addition is complete.

-

Quenching: While the flask is still in the cold bath, carefully quench the reaction by the slow, dropwise addition of 200 mL of water.

-

Workup: Remove the cold bath and allow the mixture to warm to room temperature. Add 100 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining iodine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 300 mL).

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 10-30% ethyl acetate).

-

Combine the pure fractions and remove the solvent under reduced pressure to afford (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester as an off-white or light yellow solid. The expected yield is in the range of 50-65%.

Reaction Mechanism Visualization

The core of the second step, the directed ortho-metalation and iodination, is detailed below.

Caption: Mechanism of the directed iodination step.

Conclusion

The protocol detailed in this guide presents a robust and reliable method for the synthesis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester. By leveraging the principles of amine protection and directed ortho-metalation, this approach provides high regioselectivity and good yields. The causality-driven explanations for each step are intended to empower researchers to not only replicate this synthesis but also to troubleshoot and adapt it for related molecular targets. The resulting compound is a high-value intermediate, primed for further elaboration in the synthesis of novel pharmaceutical agents and other advanced materials.[2][6]

References

-

Investigating the Synthesis Pathways of 3-Amino-4-iodopyridine (CAS 105752-11-2) . Available at: [Link]

- CN102936220A - BOC protection method for aminopyridine - Google Patents.

-

tert-Butyloxycarbonyl protecting group - Wikipedia . Available at: [Link]

-

3-aminopyridine - Organic Syntheses Procedure . Available at: [Link]

Sources

- 1. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-Iodopyridin-3-yl)carbamate

Molecular Structure and Overview

tert-Butyl (4-iodopyridin-3-yl)carbamate (Molecular Formula: C₁₀H₁₃IN₂O₂, Molecular Weight: 320.13 g/mol ) is a substituted pyridine derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the 3-position amine and an iodine atom at the 4-position.[2][3] This specific arrangement of functional groups makes it a versatile intermediate for introducing the 3-amino-4-iodopyridine scaffold into more complex molecules, often through cross-coupling reactions. Accurate spectroscopic analysis is paramount to verify its structure and purity before its use in multi-step syntheses.

For clarity in the following spectroscopic discussions, the standard IUPAC numbering system for the pyridine ring is used.

Figure 1: Molecular structure and atom numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule. The predicted spectrum for this compound shows distinct signals for the pyridine ring protons, the N-H proton of the carbamate, and the tert-butyl group.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 8.6 - 8.8 | Singlet (s) | - | 1H |

| H-6 | ~ 8.3 - 8.4 | Doublet (d) | ~ 5.5 | 1H |

| H-5 | ~ 7.9 - 8.0 | Doublet (d) | ~ 5.5 | 1H |

| N-H | ~ 7.0 - 7.5 | Broad Singlet (br s) | - | 1H |

| -C(CH₃)₃ | ~ 1.55 | Singlet (s) | - | 9H |

In-Depth Analysis & Causality

-

Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.

-

H-2: This proton is positioned between the ring nitrogen and the amine-bearing carbon. Its proximity to the nitrogen atom makes it the most deshielded proton, appearing as a sharp singlet.

-

H-6 and H-5: These two protons form a simple AX spin system. H-6 is adjacent to the ring nitrogen, making it more deshielded than H-5. They appear as doublets due to their ortho-coupling, with a typical coupling constant of approximately 5.5 Hz.

-

-

N-H Proton: The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding effects.

-

tert-Butyl Protons: The nine protons of the Boc group are chemically equivalent and show no coupling to other protons. They give rise to a sharp, intense singlet at approximately 1.55 ppm, a highly characteristic signal for this protecting group.

Standard Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Solvent Choice: Chloroform-d (CDCl₃) is a common choice. If the N-H proton is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to sharpen the signal and prevent exchange.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to identify all unique carbon environments within the molecule. The spectrum is characterized by the carbamate carbonyl, the pyridine ring carbons, and the distinct carbons of the Boc group.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 153 - 155 |

| C-2 | ~ 150 - 152 |

| C-6 | ~ 148 - 150 |

| C-3 | ~ 140 - 142 |

| C-5 | ~ 130 - 132 |

| C-4 | ~ 105 - 110 |

| -C (CH₃)₃ | ~ 80 - 82 |

| -C(CH₃ )₃ | ~ 28.3 |

In-Depth Analysis & Causality

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is highly deshielded and appears far downfield, typically in the 153-155 ppm range.

-

Pyridine Ring Carbons:

-

C-2 and C-6: These carbons, adjacent to the electronegative nitrogen, are the most deshielded of the ring carbons.

-

C-3: The carbon bearing the carbamate group is also significantly downfield.

-

C-4: This carbon is directly bonded to iodine. Due to the "heavy atom effect," the electron cloud around this carbon is polarized, causing significant shielding. This results in an upfield shift to the ~105-110 ppm region, which is a key diagnostic feature for this isomer.

-

C-5: This carbon is the most shielded among the C-H carbons of the ring.

-

-

tert-Butyl Carbons: The quaternary carbon of the Boc group appears around 80-82 ppm, while the three equivalent methyl carbons give a strong signal around 28.3 ppm.

Standard Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Instrumentation: Acquire on a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans, as the ¹³C nucleus has low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

-

Processing: Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Predicted ESI-MS Data

| m/z (Da) | Ion Species | Notes |

| 321.0095 | [M+H]⁺ | Monoisotopic mass of C₁₀H₁₄IN₂O₂⁺. High-resolution MS should match this value. |

| 343.0014 | [M+Na]⁺ | Common sodium adduct. |

| 264.9523 | [M-C₄H₈+H]⁺ | Fragment resulting from the loss of isobutene (56 Da). |

| 220.9672 | [M-C₅H₈O₂+H]⁺ | Fragment resulting from the loss of the entire Boc group (100 Da), yielding protonated 3-amino-4-iodopyridine. |

Note: Predicted m/z values are for the monoisotopic masses.

Fragmentation Pathway Analysis

The structural integrity of the molecule can be further validated by observing characteristic fragmentation patterns. Under ESI-MS conditions, the primary fragmentation pathways for the Boc-protected amine involve the loss of components from the protecting group.

Figure 2: Proposed major fragmentation pathways in positive-ion ESI-MS.

Standard Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass measurement.

-

Ionization Mode: Positive ion mode is preferred to generate [M+H]⁺ and other cationic species.

-

Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical value. Analyze tandem MS (MS/MS) data to confirm fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the N-H, C=O, and C-O bonds of the carbamate, as well as vibrations from the aromatic ring.

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~ 3350 - 3400 | N-H Stretch | Medium |

| ~ 2980 - 2950 | C-H Stretch (sp³) | Medium-Strong |

| ~ 1710 - 1730 | C=O Stretch (Carbamate) | Strong, Sharp |

| ~ 1580 - 1600 | C=C / C=N Stretch (Aromatic) | Medium |

| ~ 1510 - 1530 | N-H Bend | Medium |

| ~ 1250, 1160 | C-O Stretch (Carbamate) | Strong |

Spectral Interpretation

-

N-H Region: A distinct peak around 3350 cm⁻¹ is indicative of the N-H bond in the secondary carbamate.

-

C=O Stretch: The most prominent feature in the spectrum will be a very strong, sharp absorption band around 1710-1730 cm⁻¹. This peak is characteristic of the carbonyl group in the Boc protecting group and serves as a definitive marker for its presence.

-

C-O Stretches: Strong bands associated with the C-O single bonds of the carbamate ester functionality are expected in the 1300-1100 cm⁻¹ region.

-

Aromatic Region: Absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ fingerprint region.

Standard Experimental Protocol

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect data over the 4000-400 cm⁻¹ range, typically averaging 16 or 32 scans for a high-quality spectrum.

-

Processing: Perform a background subtraction using the empty ATR crystal as a reference.

Conclusion

The structural identity and purity of tert-butyl (4-iodopyridin-3-yl)carbamate can be unequivocally confirmed through a combination of spectroscopic techniques. The key diagnostic signatures include: the characteristic ¹H NMR signals of the substituted pyridine ring and the intense 9H singlet of the Boc group; the ¹³C NMR signal for the iodine-bearing carbon (C-4) shifted upfield to ~105-110 ppm; a high-resolution mass spectrum matching the calculated molecular formula; and a strong C=O absorption band near 1720 cm⁻¹ in the IR spectrum. This guide provides the predictive data and analytical framework necessary for researchers to confidently verify this important synthetic intermediate.

References

-

NIST. tert-Butyl carbamate in the NIST Chemistry WebBook. [Link]

Sources

1H NMR spectrum of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] While a fully assigned experimental spectrum for this specific isomer is not publicly available, this document leverages foundational NMR principles and data from closely related analogues to present a detailed, predictive interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation and verification of complex organic molecules. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, provide a detailed experimental protocol for data acquisition, and present the information with the scientific rigor expected in a research setting.

Introduction: The Compound and the Technique

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization allows for the synthesis of a diverse range of biologically active molecules.[2] The presence of an iodine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, while the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for multi-step synthetic pathways.[3]

Given its role as a critical building block, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the cornerstone technique for this purpose, providing detailed information about the electronic environment and connectivity of every proton in a molecule.[4] This guide will explain how to interpret the ¹H NMR spectrum to confirm the identity and purity of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution spectrum is a prerequisite for accurate analysis. The following protocol outlines a self-validating system for obtaining reliable data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), inside a standard 5 mm NMR tube.[5]

-

Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable. DMSO-d₆ is an alternative if solubility is an issue and is particularly useful for observing exchangeable protons like N-H, as it slows down the exchange rate.

-

-

Spectrometer Setup (400 MHz Example):

-

Insert the sample into the spectrometer's probe.

-

Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.[5]

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during acquisition.[5]

-

Shim the magnetic field. This process involves adjusting the homogeneity of the magnetic field across the sample to achieve narrow, symmetrical peaks (good resolution).[5] This is an iterative process, optimized by observing the linewidth of a reference signal, such as the residual solvent peak.

-

-

Data Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from 0 to 10 ppm for this type of molecule.[5]

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.[5]

-

Relaxation Delay (d1): Set a relaxation delay of 1.5-2.0 seconds to allow for nearly complete relaxation of the protons between pulses, ensuring accurate signal integration.[5]

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

-

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The structure of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester dictates a specific and predictable ¹H NMR spectrum. The protons on the pyridine ring are chemically distinct due to their unique positions relative to the nitrogen atom and the iodo and carbamate substituents.

Figure 1: Molecular structure of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester with proton labeling.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the title compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| tert-Butyl (9H) | ~ 1.55 | Singlet (s) | N/A | 9H |

| N-H (1H) | ~ 7.5 - 8.5 | Broad Singlet (br s) | N/A | 1H |

| H5 | ~ 7.8 - 8.1 | Doublet (d) | ~ 5 - 6 | 1H |

| H6 | ~ 8.3 - 8.5 | Doublet (d) | ~ 5 - 6 | 1H |

| H2 | ~ 8.7 - 8.9 | Singlet (s) | N/A | 1H |

Detailed Signal Analysis

-

~ 1.55 ppm (Singlet, 9H): This signal corresponds to the nine chemically equivalent protons of the tert-butyl (Boc) group.[6] Its upfield position is characteristic of aliphatic protons shielded from electron-withdrawing groups. The absence of adjacent protons results in a singlet multiplicity according to the n+1 rule.

-

~ 7.5 - 8.5 ppm (Broad Singlet, 1H): This signal is assigned to the amine proton (N-H) of the carbamate. Its chemical shift can be variable and its peak is often broad due to several factors: (1) quadrupolar relaxation caused by the adjacent ¹⁴N nucleus, and (2) chemical exchange with trace amounts of water or acid in the solvent. In a very pure, dry solvent, this peak can be sharper.

-

Pyridine Ring Protons (H2, H5, H6): The protons directly attached to the pyridine ring are significantly deshielded and appear far downfield. This is due to two primary effects:

-

Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, reducing the shielding of the ring protons.[7]

-

Anisotropic Effect: The delocalized π-electrons of the aromatic ring create a powerful ring current in the presence of the external magnetic field. The protons outside the ring lie in a region where this induced magnetic field reinforces the external field, causing a strong deshielding effect and a shift to a higher frequency (downfield).[4]

-

-

~ 8.7 - 8.9 ppm (Singlet, H2): The H2 proton is positioned between the strongly electron-withdrawing nitrogen atom and the carbamate-substituted carbon. This environment makes it the most deshielded proton on the ring. It is expected to appear as a singlet because its nearest proton neighbors (H5 and H6) are too far away for significant through-bond coupling (typically ⁴J or greater, which is often close to 0 Hz).

-

~ 8.3 - 8.5 ppm (Doublet, H6) & ~ 7.8 - 8.1 ppm (Doublet, H5): The H6 proton is adjacent to the ring nitrogen, leading to a significant downfield shift. The H5 proton is further from the nitrogen and is therefore expected to be at a relatively more upfield position. These two protons are on adjacent carbons (ortho to each other) and will exhibit spin-spin coupling. This coupling splits each signal into a doublet with an expected coupling constant (³JH5-H6) of approximately 5-6 Hz, a typical value for ortho-coupling in pyridine systems.

Figure 2: Diagram illustrating the ortho J-coupling between H5 and H6.

Advanced Verification: 2D NMR Techniques

For complex or ambiguous spectra, two-dimensional (2D) NMR experiments provide definitive assignments.

-

COSY (Correlation Spectroscopy): A COSY spectrum would be invaluable to confirm the H5-H6 coupling.[5] It would show a cross-peak correlating the signals at ~8.3-8.5 ppm and ~7.8-8.1 ppm, definitively proving they are from coupled protons.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[5] For instance, the tert-butyl protons (~1.55 ppm) would show a correlation to the carbonyl carbon of the carbamate group, confirming that part of the structure.

Conclusion

The ¹H NMR spectrum of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is a powerful tool for its structural confirmation. By understanding the fundamental principles of chemical shift and spin-spin coupling, a detailed and predictive analysis can be performed. The spectrum is expected to show five distinct signals: a singlet for the highly deshielded H2 proton, a pair of doublets for the coupled H5 and H6 protons, a broad singlet for the N-H proton, and a large singlet for the nine equivalent tert-butyl protons. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this important synthetic intermediate.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).

- Supporting Information. (n.d.).

- (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER - ChemicalBook. (n.d.).

- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021).

- (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester | 154048-89-2 - J&K Scientific. (n.d.).

- (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester - Chem-Impex. (n.d.).

- (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester - CymitQuimica. (n.d.).

- CAS 211029-67-3 | (3-Iodo-pyridin-4-YL)-carbamic acid tert-butyl ester - Synblock. (n.d.).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

Sources

13C NMR of Boc-protected 3-amino-4-iodopyridine

An In-depth Technical Guide to the ¹³C NMR of Boc-Protected 3-Amino-4-Iodopyridine

Abstract

Tert-butyl (4-iodopyridin-3-yl)carbamate, commonly referred to as Boc-protected 3-amino-4-iodopyridine, is a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents. Unambiguous structural confirmation of this building block is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will delve into the theoretical underpinnings of the observed chemical shifts, influenced by the unique electronic interplay of the pyridine ring, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the heavy iodine substituent. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering predictive insights, a detailed experimental protocol, and a systematic approach to spectral interpretation.

Molecular Structure and Electronic Influence

To accurately interpret the ¹³C NMR spectrum, one must first understand the electronic environment of each carbon atom within the molecule. The chemical shifts are dictated by the synergistic and antagonistic effects of the substituents on the electron-deficient pyridine core.

-

The Pyridine Ring: As a heteroaromatic system, the nitrogen atom imparts an overall electron-withdrawing character, generally deshielding the ring carbons compared to benzene.

-

The 3-NHBoc Group: The carbamate group at the C3 position acts as a potent electron-donating group (EDG) through resonance (+M effect), where the nitrogen lone pair delocalizes into the ring. This effect increases the electron density, particularly at the ortho (C2, C4) and para (C6) positions, leading to upfield shifts (shielding). Concurrently, it exerts a weaker electron-withdrawing inductive effect (-I effect).

-

The 4-Iodo Group: The iodine atom at the C4 position is electronegative and exerts a -I effect, deshielding adjacent carbons. However, the most significant influence of iodine on the directly attached carbon (C4) is the "heavy atom effect."[1] This phenomenon, arising from spin-orbit coupling, induces a substantial upfield shift (strong shielding) for the ipso-carbon, a characteristic feature in the NMR of iodo-substituted aromatics.[1][2]

The interplay of these effects results in a unique electronic landscape for each carbon atom, which is directly reflected in the ¹³C NMR spectrum.

Figure 1: Molecular structure of tert-butyl (4-iodopyridin-3-yl)carbamate with carbon numbering.

Predicted ¹³C NMR Chemical Shifts

Based on established substituent effects, data from analogous compounds, and theoretical principles, we can predict the approximate chemical shifts for each carbon atom.[3][4] The ¹³C NMR data for the analogous N-Boc-3-Amino-4-bromopyridine provides a valuable reference point for the pyridine ring carbons.[5]

Boc Group Carbons

The signals for the Boc protecting group are highly characteristic and readily assigned:

-

C=O (Carbonyl): The carbamate carbonyl typically appears in the 152-155 ppm range.[6] We predict a signal around ~152.5 ppm .

-

Cq (Quaternary): The quaternary carbon of the tert-butyl group is found in a distinct region, typically 80-82 ppm.[5] A signal is predicted at ~82.0 ppm .

-

CH₃ (Methyl): The three equivalent methyl carbons are highly shielded and consistently appear around 28 ppm. We predict a strong signal at ~28.4 ppm .[5][6]

Pyridine Ring Carbons

The assignment of the five pyridine carbons requires careful consideration of the competing electronic effects.

-

C4 (Iodo-substituted): This carbon is subject to the powerful shielding of the heavy atom effect from the directly bonded iodine. While the adjacent electron-donating NHBoc group would normally cause shielding, the iodine effect is dominant. In similar iodo-aromatic systems, the ipso-carbon chemical shift is often found in the 95-105 ppm range.[7] We predict this signal to be the most upfield of the ring carbons at ~98.0 ppm .

-

C3 (Carbamate-substituted): Attached to the electron-donating nitrogen, this carbon is expected to be shielded relative to its position in unsubstituted pyridine. However, its proximity to the C4-I bond introduces complex effects. Using the bromo-analogue (133.9 ppm) as a reference, we predict a similar chemical shift at ~134.5 ppm .[5]

-

C5: This carbon is ortho to the C4-I and meta to the NHBoc group. The inductive withdrawal of the iodine is expected to be the primary influence, causing a downfield shift. Its chemical shift in the bromo-analogue is 127.1 ppm.[5] We predict a comparable value at ~127.5 ppm .

-

C2: Positioned ortho to the strongly donating NHBoc group and meta to the iodine, C2 should be significantly shielded by resonance. The bromo-analogue shows this peak at 144.3 ppm.[5] A similar shift is expected here, predicted at ~144.0 ppm .

-

C6: This carbon is para to the donating NHBoc group and meta to the iodine. It will experience strong shielding via the resonance effect. The bromo-analogue's value of 142.3 ppm suggests a similar environment.[5] We predict a signal at ~142.8 ppm .

Experimental Protocol for ¹³C NMR Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality spectral data. The following procedure is recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

Figure 2: Standard workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of tert-butyl (4-iodopyridin-3-yl)carbamate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for this class of compounds and offers good solubility.[5]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Configuration:

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the CDCl₃.

-

Tune and match the ¹³C probe to the correct frequency.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).

-

Set the following critical parameters:

-

Number of Scans (NS): 1024 to 2048. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[7]

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration, although quantitative analysis is not the primary goal here.

-

Spectral Width (SW): Approximately 240-250 ppm to ensure all signals, from TMS to potential carbonyls, are captured.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat and even baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm. The CDCl₃ solvent signal should appear as a triplet at approximately 77.16 ppm.[8]

-

Summary of Spectral Assignments

The following table consolidates the predicted chemical shifts and provides the primary justification for each assignment, offering a clear guide for spectral interpretation.

| Carbon Atom | Predicted δ (ppm) | Rationale for Assignment |

| C=O | ~152.5 | Typical chemical shift for a carbamate carbonyl carbon.[6] |

| C2 | ~144.0 | ortho to the strong electron-donating NHBoc group, resulting in significant shielding. Value is based on the bromo-analogue.[5] |

| C6 | ~142.8 | para to the electron-donating NHBoc group, also experiencing strong resonance shielding. Value is based on the bromo-analogue.[5] |

| C3 | ~134.5 | Directly attached to the carbamate nitrogen. Its shift is influenced by both the NHBoc and the adjacent C4-I. Value is based on the bromo-analogue.[5] |

| C5 | ~127.5 | ortho to the inductively withdrawing iodine atom, causing a relative downfield shift. Value is based on the bromo-analogue.[5] |

| C4 | ~98.0 | Ipso-carbon attached to iodine. The dominant "heavy atom effect" causes a strong upfield shift, making it the most shielded aromatic carbon.[1][7] |

| Cq | ~82.0 | Characteristic chemical shift for the quaternary carbon of a tert-butyl group in a Boc protecting group.[5] |

| CH₃ | ~28.4 | Highly shielded and equivalent methyl carbons of the tert-butyl group. Typically a very intense signal.[5][6] |

Conclusion

The ¹³C NMR spectrum of Boc-protected 3-amino-4-iodopyridine is a powerful tool for its structural verification. The key diagnostic signals include the heavily shielded ipso-carbon (C4) at approximately 98.0 ppm, a direct consequence of the heavy atom effect, and the three characteristic signals of the Boc group. The remaining pyridine carbons exhibit shifts that are a predictable consequence of the strong electron-donating carbamate and the inductively withdrawing iodine. By following the detailed protocol and using the assignments provided in this guide, researchers can confidently and accurately interpret the ¹³C NMR spectrum of this essential synthetic intermediate, ensuring the quality and integrity of their research and development efforts.

References

-

Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

-

Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Thomas, S., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Tierney, J., et al. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Garno, J. C., et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

-

Deady, L. W., et al. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

Supporting Information for "A mild and efficient method for the synthesis of N-tert-butyloxycarbonyl protected amines and amino acids". Indian Academy of Sciences. [Link]

-

Ohtawa, M., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Acros Pharmatech. N-Boc-3-Amino-4-iodopyridine. Acros Pharmatech. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Oregon State University. [Link]

-

ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. [Link]

-

eGrove, University of Mississippi. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. University of Mississippi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. NMR chemical shift prediction of pyridines [stenutz.eu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometric Analysis of tert-Butyl (4-iodopyridin-3-yl)carbamate

Executive Summary

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of tert-butyl (4-iodopyridin-3-yl)carbamate, a key heterocyclic building block in medicinal chemistry and drug development.[1] As a molecule featuring a basic pyridine core, a labile Boc-protecting group, and a heavy halogen, its characterization demands a nuanced approach. This document moves beyond standard operating procedures to deliver field-proven insights into method development, ionization theory, and spectral interpretation. We will dissect the compound's predictable yet informative fragmentation patterns, providing researchers with the expert grounding needed to unambiguously identify this analyte and its analogues. The guide culminates in a validated, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, designed for immediate application in a research or quality control environment.

Analyte Deep Dive: Chemical & Structural Context

Understanding the analyte's structure is the bedrock of any successful mass spectrometry method. tert-Butyl (4-iodopyridin-3-yl)carbamate is a multi-functionalized pyridine derivative. Its utility in synthetic chemistry stems from the orthogonal reactivity of its functional groups: the iodine atom is primed for cross-coupling reactions, while the Boc-protected amine can be revealed for subsequent derivatization.

Key Structural Features Influencing Mass Spectrometric Behavior:

-

Pyridine Nitrogen: A basic site (pKa ≈ 5.2 for pyridine) that is readily protonated, making the molecule highly suitable for positive mode electrospray ionization.

-

tert-Butoxycarbonyl (Boc) Group: A thermally and chemically labile protecting group known for its highly characteristic and predictable fragmentation behavior in the gas phase.

-

Carbon-Iodine Bond: The weakest bond in the aromatic core, presenting a likely site for fragmentation upon collisional activation.

-

Amide Linkage: A stable linkage that can also fragment under sufficient energetic input.

Table 1: Physicochemical Properties of the Analyte

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][3] |

| Molecular Weight (Average) | 320.13 g/mol | [1][2] |

| Monoisotopic Mass | 320.00217 Da | [3] |

| Predicted Protonated Adduct [M+H]⁺ | 321.00945 m/z | Calculated |

| Predicted Sodium Adduct [M+Na]⁺ | 342.99139 m/z | [3] |

| Appearance | Yellow Solid | [1] |

The Methodological Cornerstone: Ionization & Resolution

The selection of the ionization source and mass analyzer is not a trivial choice; it is a strategic decision that dictates the quality and utility of the resulting data.

The Case for Electrospray Ionization (ESI)

For a polar, non-volatile molecule like our analyte, Electrospray Ionization (ESI) is the superior technique.[4] It is a 'soft' ionization method that gently transfers pre-formed solution-phase ions into the gas phase, minimizing in-source fragmentation and ensuring the protonated molecular ion, [M+H]⁺, is observed with high abundance.[4]

Causality of Selection:

-

Protonation Site: The pyridine nitrogen provides a thermodynamically favorable site for protonation in the acidic mobile phases typically used in reversed-phase chromatography. This leads to a strong signal in positive ion mode .

-

Analyte Stability: ESI's gentle nature preserves the intact molecular ion, which is the crucial starting point for any structural elucidation using tandem mass spectrometry (MS/MS).

-

LC Compatibility: ESI is the universal interface for coupling liquid chromatography to mass spectrometry (LC-MS), a necessity for analyzing samples in complex matrices.[4]

The Imperative of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments can detect the compound, High-Resolution Mass Spectrometry (HRMS)—using analyzers like Orbitrap or Time-of-Flight (TOF)—is essential for confident identification.[5][6][7] HRMS provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the determination of the analyte's elemental formula. This is a self-validating system; if the measured mass of the parent ion does not match the theoretical mass for C₁₀H₁₄IN₂O₂⁺ within a narrow error margin, the peak cannot be the target analyte. For halogenated compounds, HRMS is particularly powerful for distinguishing the target from other co-eluting species that may have the same nominal mass.[8][9]

Decoding the Signature: Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is the key to unlocking the structural identity of the analyte. By isolating the protonated molecular ion ([M+H]⁺ at m/z 321.01) and subjecting it to collision-induced dissociation (CID), we generate a reproducible fragmentation pattern that serves as a molecular fingerprint.[10]

The fragmentation of tert-butyl (4-iodopyridin-3-yl)carbamate is dominated by the predictable behavior of the Boc group and the inherent weakness of the C-I bond.

Primary Fragmentation Pathways from [M+H]⁺:

-

Loss of Isobutylene (56 Da): This is the most characteristic fragmentation of Boc-protected amines.[11][12][13] The reaction proceeds via a six-membered ring transition state, resulting in the neutral loss of isobutylene (C₄H₈) and the formation of a carbamic acid intermediate ion at m/z 265.97 .

-

Loss of the tert-Butyl Cation (57 Da): A simple cleavage can result in the loss of the stable tert-butyl carbocation, leaving a fragment at m/z 263.95 .

-

Complete Loss of the Boc Group (100 Da): A subsequent loss of CO₂ (44 Da) from the m/z 265.97 ion, or a concerted loss from the parent ion, leads to the deprotected 3-amino-4-iodopyridine ion at m/z 220.96 .

-

Cleavage of the C-I Bond: The carbon-iodine bond is the weakest in the aromatic system. Its homolytic cleavage results in the loss of an iodine radical (127 Da), producing a highly stable fragment ion at m/z 194.05 . This is a very common pathway for iodoaromatics.[14]

Caption: Predicted MS/MS fragmentation of protonated tert-butyl (4-iodopyridin-3-yl)carbamate.

Table 2: Summary of Predicted Key Ions

| m/z (Monoisotopic) | Elemental Formula | Description / Neutral Loss |

| 321.0095 | C₁₀H₁₄IN₂O₂⁺ | Protonated Molecular Ion [M+H]⁺ |

| 265.9729 | C₆H₈IN₂O₂⁺ | Loss of isobutylene (-C₄H₈) |

| 263.9572 | C₆H₇IN₂O₂⁺ | Loss of tert-butyl cation (-C₄H₉) |

| 220.9623 | C₅H₆IN₂⁺ | Loss of Boc group (-C₅H₈O₂) |

| 194.0507 | C₁₀H₁₄N₂O₂⁺ | Loss of iodine radical (-I) |

A Validated Experimental Workflow: From Sample to Spectrum

This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of the title compound. The choices within this protocol are designed to ensure sensitivity, reproducibility, and chromatographic integrity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]

- 3. PubChemLite - (3-iodo-pyridin-4-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Stability of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Synthesis

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is a critical building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring substituted with a synthetically versatile iodine atom and a Boc-protected amine, makes it an invaluable intermediate for the synthesis of a wide range of biologically active molecules.[1] The presence of the iodine atom allows for various cross-coupling reactions, while the Boc-protecting group enables selective manipulation of the amino functionality.[2] Understanding the stability of this compound is paramount to ensure the integrity of starting materials, the success of synthetic transformations, and the quality of the final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the stability of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, including its key physicochemical properties, potential degradation pathways, recommended storage and handling conditions, and a detailed protocol for assessing its stability.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃IN₂O₂ |

| Molecular Weight | 320.13 g/mol |

| Appearance | Yellow solid[2] |

| Purity (typical) | ≥ 95% (HPLC)[2] |

| Storage Conditions | 0-8°C, protected from light[2] |

Core Stability Profile: A Tale of Two Functional Groups

The stability of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is primarily dictated by the interplay of its two key functional moieties: the tert-butyloxycarbonyl (Boc) protected amine and the iodo-pyridine ring.

The Robust yet Labile Boc Group

The Boc protecting group is renowned for its stability under a wide range of conditions, particularly basic and nucleophilic environments.[3] This robustness makes it a workhorse in multi-step synthesis. However, its lability under acidic conditions is its defining characteristic and primary mode of cleavage.

-

Acid Sensitivity: The carbamate linkage is readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as under milder acidic conditions over time. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.

-

Thermal Instability: While generally stable at moderate temperatures, the Boc group can undergo thermal decomposition at elevated temperatures, typically above 80-90°C for prolonged periods.[4] This degradation proceeds through a fragmentation mechanism, yielding the corresponding amine, isobutylene, and carbon dioxide.

The Sensitive Iodo-Pyridine Moiety

The iodo-pyridine portion of the molecule is susceptible to degradation through several pathways, primarily influenced by light and the presence of nucleophiles.

-

Photostability: Aromatic iodides are notoriously sensitive to light, particularly UV radiation. Exposure can initiate radical reactions leading to deiodination, where the iodine atom is replaced by a hydrogen atom.[5] This process can lead to the formation of colored degradation products and a loss of potency if the iodine is crucial for subsequent reactions.

-

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring, coupled with the good leaving group ability of iodine, makes the C-I bond susceptible to nucleophilic attack. This is a common consideration in palladium-catalyzed cross-coupling reactions where reductive dehalogenation can be a significant side reaction.[5]

-

pH Instability: Extreme pH conditions can affect the stability of the pyridine nucleus itself, potentially leading to ring-opening or other rearrangements, although this is generally less of a concern under typical synthetic and storage conditions compared to photolytic and nucleophilic degradation.[5]

Proposed Degradation Pathways

Based on the known reactivity of the constituent functional groups, two primary degradation pathways for (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester can be proposed:

-

Acid-Catalyzed Deprotection: In the presence of acidic conditions, the Boc group will be cleaved to yield 4-iodo-pyridin-3-amine.

-

Photolytic Deiodination: Upon exposure to light, the C-I bond can undergo homolytic cleavage, leading to the formation of (pyridin-3-yl)-carbamic acid tert-butyl ester.

It is also conceivable that under harsh conditions (e.g., strong acid and heat), a combination of these pathways could occur, leading to the formation of 3-aminopyridine.

Caption: Proposed primary degradation pathways for (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester.

Recommended Storage and Handling

To ensure the long-term stability and integrity of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 0-8°C.[2]

-

Light: Protect from light by storing in an amber vial or in a dark, light-proof container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation, although this is a secondary concern compared to light and acid sensitivity.

-

Handling: Avoid contact with strong acids. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol: A Framework for Stability Assessment

A comprehensive stability assessment of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester should involve forced degradation studies under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[6][7]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[8]

1. Sample Preparation:

-

Prepare a stock solution of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-